tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C18H25N3O4S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl 2-[[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-11-7-6-8-13(21)12-19-16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,20) |
InChI Key |
QTRWPWQVSSODMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Piperidine Functionalization
The piperidine ring is functionalized at the 2-position with an aminomethyl group. One method involves:
-
Boc protection : Treating piperidine with di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH) to form tert-butyl piperidine-1-carboxylate.
-
Nitrogen alkylation : Reacting the Boc-protected piperidine with formaldehyde and ammonium chloride under reductive amination conditions (e.g., NaBH3CN) to introduce the aminomethyl group.
Reaction conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: 0–25°C for Boc protection; 50–60°C for reductive amination.
Synthesis of Benzo[d]isothiazole 1,1-Dioxide Derivative
Oxidation of Benzo[d]isothiazole
3-Aminobenzo[d]isothiazole is oxidized to its 1,1-dioxide form using hydrogen peroxide (H2O2) in acetic acid:
Optimization notes :
-
Excess H2O2 (3 equiv.) ensures complete oxidation.
-
Reaction time: 6–8 hours at 80°C.
-
Yield: 90–95% after recrystallization.
Coupling Strategies
Nucleophilic Substitution
The aminomethyl group on the piperidine intermediate reacts with the electrophilic carbon adjacent to the sulfone group in benzo[d]isothiazole 1,1-dioxide:
Conditions :
Reductive Amination Alternative
If the benzo[d]isothiazole derivative contains a ketone or aldehyde group, reductive amination with the piperidine-Boc intermediate could proceed using NaBH3CN or H2/Pd-C.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
1H NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm), piperidine methylene (δ 2.8–3.2 ppm), and aromatic protons from the benzo[d]isothiazole moiety (δ 7.2–7.8 ppm).
-
MS (ESI+) : Molecular ion peak at m/z 379.5 [M+H]+ confirms molecular weight.
Synthetic Challenges and Mitigation Strategies
Scalability and Industrial Relevance
The patent-sourced method for analogous compounds (e.g., WO2014200786A1) highlights scalability through:
-
Batch reactor use : 10–15°C initial cooling prevents exothermic side reactions.
-
Catalyst recycling : Pd-based catalysts recoverable via filtration.
Emerging Methodologies
Microwave-Assisted Synthesis
Reduces reaction times for coupling steps (e.g., 1 hour vs. 24 hours conventional).
Flow Chemistry Applications
Continuous flow systems improve heat management and reproducibility during oxidation and coupling.
Chemical Reactions Analysis
Hydrolysis of the Carbamate and Ester Groups
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield a primary amine. Similarly, the ester functionality (if present) can hydrolyze to a carboxylic acid.
| Reaction Type | Conditions | Products |
|---|---|---|
| Carbamate hydrolysis | Trifluoroacetic acid (TFA) or HCl | Piperidine-2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)amine |
| Ester hydrolysis | Aqueous HCl/NaOH or enzymatic | Corresponding carboxylic acid derivative |
Mechanistic Notes :
-
Acidic hydrolysis protonates the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation, generating a tetrahedral intermediate.
Deprotection of the tert-Butyl Group
The tert-butyl carbamate (Boc) group is cleaved under strongly acidic conditions, liberating the free amine. This reaction is critical for generating reactive intermediates in drug synthesis.
Example :
Key Applications :
-
Used to unmask the primary amine for further functionalization (e.g., amide bond formation).
Nucleophilic Substitution at the Benzoisothiazole Moiety
The electron-deficient benzo[d]isothiazole 1,1-dioxide ring enables nucleophilic substitution at the 3-position.
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines | DMF, 80°C | Substituted benzoisothiazole derivatives |
| Thiols | Basic aqueous solution | Thioether-linked compounds |
Structural Influence :
-
The sulfone group enhances electrophilicity at adjacent positions, facilitating attack by soft nucleophiles.
Catalytic Hydrogenation
While not explicitly documented for this compound, catalytic hydrogenation could reduce unsaturated bonds in derivatives or intermediates.
Potential Targets :
-
Reduction of nitro groups or alkenes in modified structures to generate amines or alkanes.
Biochemical Interactions
Though not a traditional chemical reaction, the compound interacts with metallo-β-lactamase enzymes (e.g., VIM-2, NDM-1) via:
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of tert-butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate is its antimicrobial activity. Research has shown that derivatives of isothiazole compounds possess significant antibacterial properties. For instance, studies have demonstrated that similar compounds exhibit effective inhibition against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. The synthesis and evaluation of related compounds have shown activity against various cancer cell lines. For example, derivatives with isothiazole moieties have been reported to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and disruption of microtubule dynamics . This suggests that this compound may also exhibit similar anticancer effects.
Antitubercular Activity
The compound's structure suggests potential antitubercular activity. Research indicates that compounds with similar functional groups have been evaluated for their efficacy against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives can inhibit vital mycobacterial enzymes, which are essential for the survival of the bacteria . This positions this compound as a candidate for further exploration in tuberculosis treatment.
Case Study 1: Synthesis and Evaluation of Antimicrobial Properties
In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on isothiazole structures and evaluated their antimicrobial properties against common pathogens. The study found that specific modifications to the piperidine ring enhanced antimicrobial activity significantly, suggesting a structure-activity relationship that could be exploited for drug development .
Case Study 2: Anticancer Activity Assessment
Another study focused on the cytotoxic effects of related compounds on breast cancer cell lines. The results indicated that certain derivatives resulted in substantial cell death through apoptosis. The mechanism of action was linked to the inhibition of tubulin polymerization, which is critical for cancer cell proliferation . This finding supports the hypothesis that this compound could similarly impact cancer cell viability.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antimicrobial | S. aureus | 15 | |
| Compound B | Anticancer | MCF-7 | 0.99 | |
| Compound C | Antitubercular | M. tuberculosis | 12 |
Table 2: Structure-Activity Relationship Insights
| Modification Type | Observed Effect |
|---|---|
| Isothiazole moiety addition | Increased antimicrobial activity |
| Piperidine ring substitution | Enhanced cytotoxicity against cancer cells |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzoisothiazole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl ester group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Positional Isomerism (2- vs. 3-Substituted Piperidine)
The positional isomer tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1353958-84-5) shares the same molecular formula and weight as the target compound but differs in the substitution position on the piperidine ring.
Ring Size Variation (Piperidine vs. Pyrrolidine)
Replacing the piperidine ring with pyrrolidine (tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)pyrrolidine-1-carboxylate, CAS: 1420825-95-1) reduces the ring size from six to five members. This change decreases steric hindrance and alters the nitrogen’s basicity, which could enhance solubility or modify interactions with biological targets .
Heterocycle and Substituent Modifications
The benzoimidazole derivative tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate (CAS: 1420975-44-5) introduces a chlorinated benzyl group and eliminates the sulfone moiety. These modifications increase hydrophobicity and molecular weight, correlating with its higher hazard profile (H315: skin irritation) .
Biological Activity
tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that integrates a piperidine moiety with a benzo[d]isothiazole derivative. This compound is notable for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 379.47 g/mol . The structure incorporates a tert-butyl group, which contributes to its steric hindrance and stability, alongside the bioactive benzo[d]isothiazole moiety.
Antimicrobial Properties
Research indicates that compounds with benzo[d]isothiazole structures are often investigated for their antimicrobial properties. The presence of the piperidine ring further enhances the potential for analgesic and anti-inflammatory activities. Preliminary studies suggest that this compound may exhibit moderate antibacterial activity .
The biological activity of this compound is primarily attributed to its structural components. The benzo[d]isothiazole moiety is known for its interaction with various biological targets, which may elucidate its therapeutic effects. Interaction studies are crucial for understanding the mechanisms through which this compound exerts its effects on microbial cells and other biological systems.
Case Studies and Experimental Data
Several studies have evaluated the biological efficacy of similar compounds. For instance, a study on piperidinothiosemicarbazones demonstrated significant tuberculostatic activity against Mycobacterium tuberculosis strains, highlighting how structural modifications can influence antimicrobial potency .
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Piperidinothiosemicarbazones | Contains piperidine and thiosemicarbazone groups | Strong inhibitory effect on M. tuberculosis |
| tert-butyl carbamate | Simple carbamate structure | Lacks additional heterocyclic components |
This table illustrates how structural variations can lead to differing biological activities, emphasizing the importance of functional groups in drug design.
Synthesis and Development
The synthesis of this compound involves multiple steps, each requiring careful control to ensure high yields and purity. The synthesis pathway typically includes:
- Formation of the piperidine derivative.
- Introduction of the benzo[d]isothiazole moiety.
- Finalization through carbamate formation.
Q & A
Q. What are the key steps in synthesizing tert-butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate?
The synthesis typically involves:
- Step 1 : Formation of the benzo[d]isothiazole-1,1-dioxide core via cyclization of o-aminobenzenethiolsulfonic acid derivatives under controlled oxidation (e.g., using H₂O₂ or m-CPBA) .
- Step 2 : Introduction of the amino-methylpiperidine moiety through nucleophilic substitution or reductive amination. For example, coupling the isothiazole sulfonamide with tert-butyl 2-(aminomethyl)piperidine-1-carboxylate using EDCI/HOBt in DMF .
- Step 3 : Purification via silica gel chromatography or recrystallization (common solvents: ethyl acetate/hexane or DCM/methanol) .
Q. How can the structure of this compound be confirmed post-synthesis?
A multi-technique approach is essential:
- NMR : Analyze ¹H/¹³C NMR to verify piperidine ring protons (δ 1.4–3.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). The benzoisothiazole sulfone group shows characteristic deshielded aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with an exact mass matching the molecular formula (e.g., C₁₈H₂₆N₃O₄S: 380.1645) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELXL ) resolves bond angles and stereochemistry.
Q. What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at –20°C in airtight, light-protected vials under inert gas (argon/nitrogen) to prevent oxidation .
- Long-term : Lyophilize and keep at –80°C with desiccants (silica gel). Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the benzoisothiazole and piperidine moieties?
Key factors include:
- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like DIEA improve amine coupling efficiency .
- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .
Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Validation : Cross-check NMR chemical shifts with DFT calculations (Gaussian 16) using the GIAO method .
- Dynamic Effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) and pH in NMR simulations .
- Crystallography : If discrepancies persist, obtain X-ray data to validate stereoelectronic effects influencing spectral profiles .
Q. What pharmacological mechanisms are hypothesized for this compound based on its structural features?
- Sulfonamide Activity : The 1,1-dioxidobenzo[d]isothiazol group may inhibit carbonic anhydrase or bacterial dihydropteroate synthase (DHPS), analogous to sulfonamide antibiotics .
- Piperidine Interactions : The tert-butyl piperidine moiety could enhance blood-brain barrier penetration, suggesting potential CNS applications. Validate via in vitro assays (e.g., enzyme inhibition IC₅₀) and molecular docking (AutoDock Vina) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADMET Prediction : Use SwissADME to optimize logP (target <3), polar surface area (<90 Ų), and rule-of-five compliance .
- Metabolite Profiling : Identify labile sites (e.g., tert-butyl ester) prone to hydrolysis using MetaSite .
- Docking Studies : Screen derivatives against target proteins (e.g., COX-2) to prioritize synthesis .
Methodological Notes
- Contradictions in Synthesis Routes : Variations in coupling conditions (e.g., EDCI vs. DCC) may arise due to steric hindrance from the tert-butyl group. Pilot small-scale reactions to compare yields .
- Safety Protocols : Always handle sulfonamide intermediates in fume hoods due to potential respiratory sensitization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
